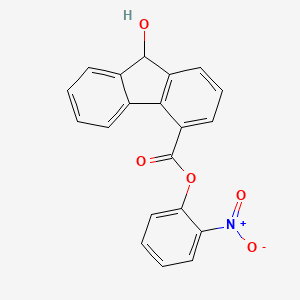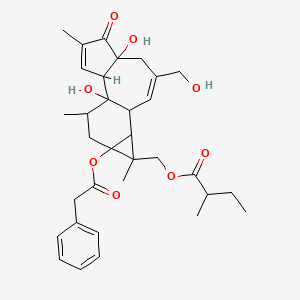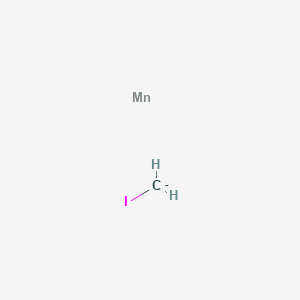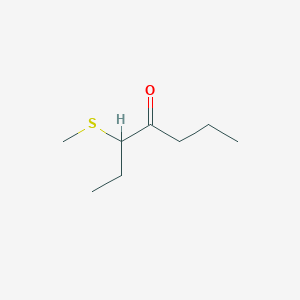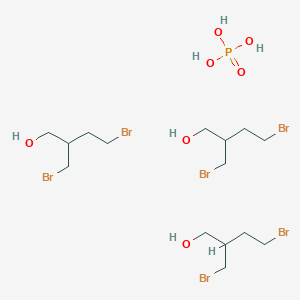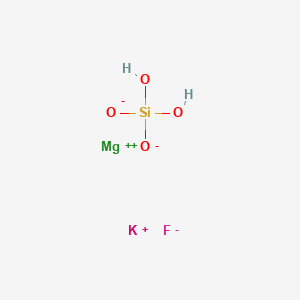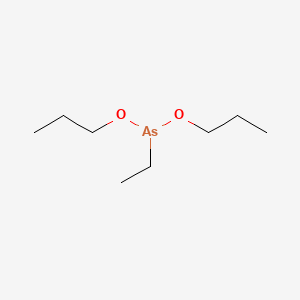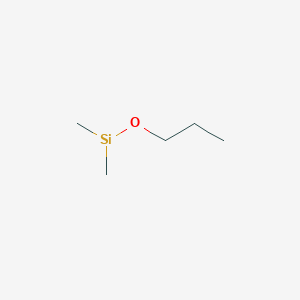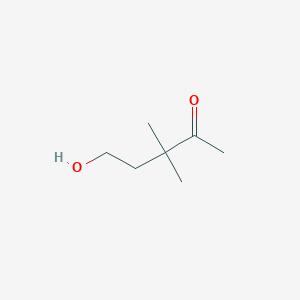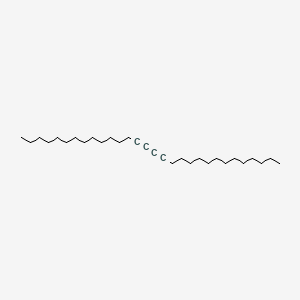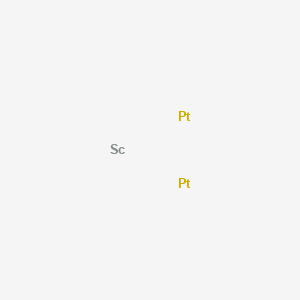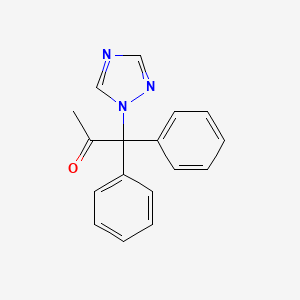
1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one is a compound that belongs to the class of 1,2,4-triazole derivatives. . The presence of the triazole ring, along with the diphenyl and propanone moieties, contributes to the compound’s unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of 1,3-diphenyl-2-propanone with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The biological activities of 1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one are attributed to its ability to interact with specific molecular targets. The triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . Additionally, the diphenyl and propanone moieties can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one can be compared with other similar compounds, such as:
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar structure but different position of the triazole ring.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Lacks the carbonyl group present in this compound.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione: Contains an additional carbonyl group and a longer carbon chain.
The uniqueness of this compound lies in its specific combination of the triazole ring, diphenyl groups, and the propanone moiety, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
65871-78-5 |
|---|---|
Formule moléculaire |
C17H15N3O |
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
1,1-diphenyl-1-(1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C17H15N3O/c1-14(21)17(20-13-18-12-19-20,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3 |
Clé InChI |
BSPCZKHHFNNQPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)N3C=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


